molecular formula C10H7BrN2 B105563 5-Bromo-3,3'-bipyridine CAS No. 15862-22-3

5-Bromo-3,3'-bipyridine

Cat. No. B105563
CAS RN: 15862-22-3
M. Wt: 235.08 g/mol
InChI Key: NNNYHNUZYYNHCS-UHFFFAOYSA-N
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Description

5-Bromo-3,3'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of complex molecular structures and ligands for metal coordination. Its utility spans across various fields, including the preparation of metal-complexing molecular rods, functional materials for biodiagnostics, photovoltaics, organic light-emitting diodes, and complex molecular topologies such as catenanes and knots .

Synthesis Analysis

The synthesis of 5-bromo-3,3'-bipyridine and its derivatives has been achieved through various methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or the corresponding 5-alkyl-2-trimethylstannylpyridine, which is obtained via regioselective zincation of a 3-alkylpyridine complex. This method yields products such as 5-bromo-2,2'-bipyridine and its alkylated derivatives with high efficiency, ranging from 70 to 90% . Another synthesis route includes the direct bromination of 2,2'-bipyridine hydrobromide salt or radical decarboxylative bromination of acid chlorides to selectively produce 5-bromo and 5,5'-dibromo-2,2'-bipyridines .

Molecular Structure Analysis

The molecular structure of 5-bromo-3,3'-bipyridine and related compounds has been studied using various spectroscopic techniques and quantum mechanical calculations. For instance, Density Functional Theory (DFT) calculations have been employed to determine the vibrational frequencies, molecular equilibrium geometry, and electronic characteristics of similar brominated pyridine compounds. These studies provide insights into the stability, charge delocalization, and potential energy distribution within the molecule .

Chemical Reactions Analysis

5-Bromo-3,3'-bipyridine can undergo a variety of chemical reactions due to the presence of reactive sites on the pyridine rings. For example, chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been described, where catalytic conditions lead to the substitution of the bromide, while neat conditions without palladium catalysis preferentially substitute the chloro position. Additionally, selective substitution of the fluoro group under SNAr conditions has been achieved . These reactions highlight the versatility of brominated bipyridines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-3,3'-bipyridine derivatives are influenced by their molecular structure. The presence of bromine atoms contributes to the high density and polarizability of these compounds, which can be advantageous in applications such as non-linear optics (NLO). Theoretical calculations have predicted properties such as dipole moment, hyperpolarizability, and molecular electrostatic potential, which are indicative of the compound's reactivity and interaction with other molecules. Docking studies have also been conducted to predict the binding orientation and affinity of these compounds to biological targets, suggesting their potential in medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed . This suggests that there is ongoing research in this field, and we can expect more efficient and diverse methods for the synthesis of bipyridines in the future .

properties

IUPAC Name

3-bromo-5-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYHNUZYYNHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543426
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,3'-bipyridine

CAS RN

15862-22-3
Record name 5-Bromo-3,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (915 mg; 0.75 mM) was added to a solution of 3,5-dibromopyridine (4.74 g, 20 mM) in 75 mL of tetrahydrofuran. After stirring for 5 minutes tetra-n-butylammonium bromide (483 mg; 1.5 mM), finely powdered potassium hydroxide (2.52 g; 45 mM) and 3-pyridyldiethylborane (2.2 g; 15 mM) were added and the resulting reaction mixture was heated to reflux for 2 hours. The reaction mixture was cooled, diluted with 100 mL of ethyl acetate and washed with 10×25 mL of saturated sodium chloride solution and dried over anhydrous magnesium sulfate. Solvent removal gave the crude product which was chromatographed on silica gel using ethyl acetate to give the desired product as a solid, boiling at 135°-6° C./~1 mm in 33% yield.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
483 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4.74 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
915 mg
Type
catalyst
Reaction Step Three
Yield
33%

Synthesis routes and methods II

Procedure details

Compound 6 (see WO2009/009756) was prepared as follows: a mixture of 3,5-dibromopyridine (10.6 g, 44.7 mmol), pyridin-3-ylboronic acid (5.50 g, 44.7 mmol), palladium(II) acetate (0.550 g, 2.45 mmol), triphenylphosphine (2.50 g, 9.53 mmol), potassium phosphate tribasic (19.0 g, 89.5 mmol), H2O (45 mL) and 1,4-dioxane (200 mL) was degassed with argon for 2 h. while stirring. The reaction mixture was then maintained under argon at reflux (120° C.) while stirring for 1.5 h. Upon confirming consumption of the starting material by TLC (SiO2, 7:3 dichloromethane-acetone), the reaction was cooled to RT and poured over ethyl acetate (about 400 mL). The organic phase was then washed with saturated NaHCO3, H2O and brine, dried over MgSO4, filter and concentrated in vacuo. The crude product was purified via flash chromatography (SiO2, 4:1 dichloromethane-acetone) to provide Compound 6 (5.03 g, 48%) as a white solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Li, D Liu, J Li, R Dong, B Liu, Q Wei - Materials Chemistry Frontiers, 2021 - pubs.rsc.org
Two molecules, namely 6-([3,3′-bipyridin]-5-yl)-9-phenyl-9H-3,9′-bicarbazole (3-BPyBCz) and 9-(2-([3,3′-bipyridin]-5-yl)phenyl)-9H-3,9′-bicarbazole (o-BPyBCz), are developed …
Number of citations: 7 pubs.rsc.org
RJ Morgan - 1992 - search.proquest.com
The title ligands, and a series of Ru (II) polypyridine complexes containing the title ligands, have been prepared and characterized. The ground and excited state redox and acid-base …
Number of citations: 0 search.proquest.com
Y Gao, H Kuwabara, CE Spivak, Y Xiao… - Journal of medicinal …, 2008 - ACS Publications
Several isomers of 7-methyl-2-exo-([ 18 F]fluoropyridinyl-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane have been developed as radioligands with optimized brain kinetics for PET imaging …
Number of citations: 44 pubs.acs.org

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